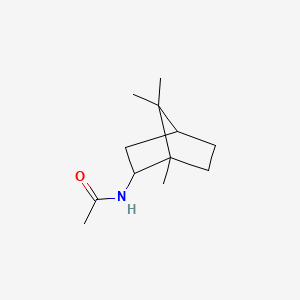![molecular formula C23H23ClN6O5 B11974728 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11974728.png)
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a purine core, which is a common structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the purine core: This can be achieved through a series of condensation reactions involving appropriate amines and aldehydes.
Introduction of the chlorophenoxy group: This step often involves nucleophilic substitution reactions where a chlorophenol derivative reacts with an appropriate electrophile.
Hydroxypropylation: This step involves the addition of a hydroxypropyl group to the purine core, typically through an alkylation reaction.
Hydrazinylation and methoxybenzylidene formation: This involves the reaction of the intermediate with hydrazine derivatives and subsequent condensation with methoxybenzaldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: A purine derivative used in respiratory medicine.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer.
Uniqueness
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C23H23ClN6O5 |
|---|---|
Poids moléculaire |
498.9 g/mol |
Nom IUPAC |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C23H23ClN6O5/c1-29-20-19(21(32)27-23(29)33)30(12-16(31)13-35-18-9-5-15(24)6-10-18)22(26-20)28-25-11-14-3-7-17(34-2)8-4-14/h3-11,16,31H,12-13H2,1-2H3,(H,26,28)(H,27,32,33)/b25-11+ |
Clé InChI |
JKWJAMULSDLCHF-OPEKNORGSA-N |
SMILES isomérique |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)OC)CC(COC4=CC=C(C=C4)Cl)O |
SMILES canonique |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)OC)CC(COC4=CC=C(C=C4)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-chlorobenzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B11974659.png)

![2-ethoxy-6-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11974667.png)
![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974668.png)
![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11974673.png)
![2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(4-methoxyphenyl)acetamide](/img/structure/B11974688.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11974695.png)
![3-(5-bromothiophen-2-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11974707.png)




